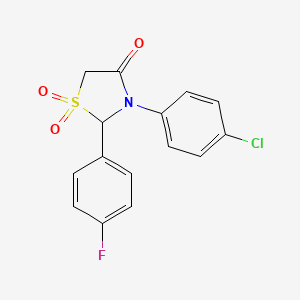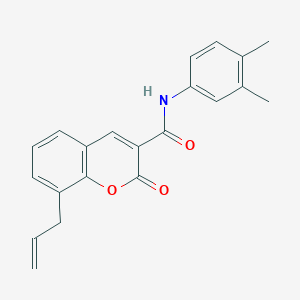![molecular formula C19H14N2O3 B5584725 2'-[(2-pyridinylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5584725.png)
2'-[(2-pyridinylamino)carbonyl]-2-biphenylcarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2'-[(2-pyridinylamino)carbonyl]-2-biphenylcarboxylic acid often involves complex reactions including hydrolysis, reduction, and cyclization processes. For example, pyridine-2-carbonitrile undergoes Cu(II) or Co(II)-promoted hydrolysis to form pyridine-2-carboxamide and pyridine-2-carboxylic acid, demonstrating the involvement of metal ions in facilitating these reactions (Segl′a et al., 1998). Another study highlights the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, showcasing the variety of synthetic routes available for related compounds (Gangapuram & Redda, 2006).
Molecular Structure Analysis
The molecular recognition and structural adaptability of these compounds are significant, with studies showing the versatility of such molecules in forming complexes with various metals and other organic compounds. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates exceptional versatility in assembling one-dimensional motifs with a variety of partners, indicating a broad potential for structural analysis and application (Karle et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of complex molecular structures. For example, the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine showcases the chemical versatility and potential for creating novel organic compounds through specific catalytic reactions (Bae & Cho, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and crystalline structure, are crucial for their potential applications in various fields. Studies on polyimides containing pyridine and biphenyl units, for instance, explore their thermal, mechanical, crystal, and optical properties, providing insights into how structural variations affect these properties (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding characteristics, are fundamental to understanding these compounds' behavior in different environments. The study of pyridinecarboxylic acids adsorbed on graphite, for example, highlights the role of hydrogen bonding in controlling molecular organization, underscoring the significance of chemical properties in determining molecular interactions and stability (Duong et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[2-(pyridin-2-ylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18(21-17-11-5-6-12-20-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)19(23)24/h1-12H,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIDUGNKDILRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-3-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5584666.png)

![(1R*,3S*)-3-ethoxy-7-(2-phenoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5584686.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide](/img/structure/B5584692.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethylbenzoate](/img/structure/B5584696.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5584715.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5584716.png)

![(3S)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5584730.png)

![6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5584746.png)
![2-[1-(4-chloro-2-methylphenyl)-5-(1-methoxypropyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5584748.png)